molecular formula C19H21FN2O2 B243550 N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide

N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide

Katalognummer B243550
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: VSTSEZAICJDSFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide, also known as FPBM, is a novel compound that has gained significant attention in scientific research for its potential therapeutic applications. FPBM belongs to the class of benzamides and is structurally similar to other compounds such as sulpiride and amisulpride.

Wirkmechanismus

The mechanism of action of N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide is not fully understood. However, it is known that N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide acts as a dopamine D2 receptor antagonist. Dopamine is a neurotransmitter that plays a key role in the regulation of movement, motivation, and reward. By blocking the dopamine D2 receptor, N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide reduces the activity of dopamine in the brain, leading to a decrease in motor activity and an improvement in symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has been shown to have several biochemical and physiological effects. In animal models, N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has been shown to improve motor function, reduce dyskinesia, and increase dopamine turnover in the striatum. N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has also been shown to reduce the release of glutamate, a neurotransmitter that plays a key role in the development of Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide is its high selectivity for the dopamine D2 receptor. This makes it a valuable tool for studying the role of dopamine in various diseases. However, N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has some limitations for lab experiments. For example, N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has a short half-life and is rapidly metabolized in the body, making it difficult to maintain a stable concentration in the bloodstream. Additionally, N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide is not readily available commercially, which can make it difficult to obtain for lab experiments.

Zukünftige Richtungen

There are several future directions for research on N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide. One area of research is the development of more stable analogs of N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide that have a longer half-life and are more readily available. Another area of research is the development of more selective dopamine D2 receptor antagonists that can be used to study the role of dopamine in various diseases. Finally, there is a need for more studies to investigate the potential therapeutic applications of N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide in various diseases, including Parkinson's disease, schizophrenia, depression, and anxiety disorders.
Conclusion:
In conclusion, N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide is a novel compound that has gained significant attention in scientific research for its potential therapeutic applications in various diseases. N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide acts as a dopamine D2 receptor antagonist and has been shown to improve motor function and reduce dyskinesia in animal models of Parkinson's disease. N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has several advantages for lab experiments, including its high selectivity for the dopamine D2 receptor. However, N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide also has some limitations, including its short half-life and limited availability. Future research on N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide should focus on the development of more stable analogs, more selective dopamine D2 receptor antagonists, and investigations of its potential therapeutic applications in various diseases.

Synthesemethoden

The synthesis of N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide is a complex process that involves several steps. The first step is the reaction between 3-fluoro-4-nitroaniline and piperidine in the presence of a catalyst to form 3-fluoro-4-(piperidin-1-yl)aniline. The second step is the reaction between 3-fluoro-4-(piperidin-1-yl)aniline and 3-methoxybenzoyl chloride in the presence of a base to form N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide. The overall yield of the synthesis process is approximately 50%.

Wissenschaftliche Forschungsanwendungen

N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major applications of N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide is in the treatment of Parkinson's disease. N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide acts as a dopamine D2 receptor antagonist and has been shown to improve motor function and reduce dyskinesia in animal models of Parkinson's disease. N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has also been studied for its potential in the treatment of schizophrenia, depression, and anxiety disorders.

Eigenschaften

Molekularformel

C19H21FN2O2

Molekulargewicht

328.4 g/mol

IUPAC-Name

N-(3-fluoro-4-piperidin-1-ylphenyl)-3-methoxybenzamide

InChI

InChI=1S/C19H21FN2O2/c1-24-16-7-5-6-14(12-16)19(23)21-15-8-9-18(17(20)13-15)22-10-3-2-4-11-22/h5-9,12-13H,2-4,10-11H2,1H3,(H,21,23)

InChI-Schlüssel

VSTSEZAICJDSFV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3)F

Kanonische SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.